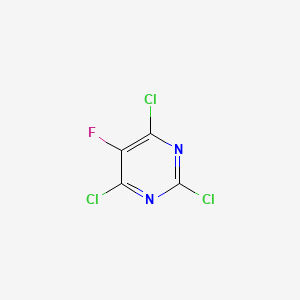

2,4,6-Trichloro-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBZSPPWTVRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539088 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6693-08-9 | |

| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2,4,6-Trichloro-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal halogenated heterocyclic compound. Its unique electronic and steric properties make it a highly valuable building block in the synthesis of a wide array of functional molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and applications, with a strong emphasis on its role in medicinal chemistry. The guide also includes detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.

Core Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine ring system. The presence of three chlorine atoms and one fluorine atom significantly influences its chemical behavior, rendering the chloro-substituents susceptible to sequential and regioselective nucleophilic displacement. This reactivity profile is central to its utility as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6693-08-9 | [1][2] |

| Molecular Formula | C₄Cl₃FN₂ | [2] |

| Molecular Weight | 201.41 g/mol | [2] |

| Appearance | Low melting point white crystalline solid | [3] |

| Boiling Point | 80-87°C at 10-12 mbar | [3][4] |

| Density | 1.737 g/cm³ | [5] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents like ether, chloroform, and dimethylformamide; dissolves in water. | [3][6] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale preparation involves the chlorination of a fluorinated pyrimidine precursor.

Synthetic Pathway from 5-Fluorobarbituric Acid

A prevalent method for synthesizing this compound starts from 5-fluorobarbituric acid (also known as 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione). This process involves a reaction with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[3] The reaction proceeds via the conversion of the hydroxyl groups to chloro groups.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 5-fluorobarbituric acid.[3]

Materials:

-

5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (5-fluorobarbituric acid)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice water

-

Saturated brine solution

Procedure:

-

In a well-ventilated fume hood, carefully add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (74 g, 0.507 mol) to phosphorus oxychloride (232 mL, 2.5 mol) in batches over 30 minutes, with stirring. Note that this reaction is exothermic.

-

After the addition is complete, maintain the reaction mixture at 60°C and slowly add N,N-dimethylaniline (65 mL) dropwise via a syringe.

-

Upon completion of the dropwise addition, heat the reaction system to an internal temperature of 100-110°C.

-

Continue the reaction for 4-8 hours, monitoring its completion by a suitable method such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the majority of the remaining phosphorus oxychloride by vacuum distillation at 80-90°C.

-

Slowly pour the residue into approximately 1 L of ice water and stir for 30 minutes.

-

Perform an extraction with diethyl ether (1 x 400 mL, then 2 x 150 mL).

-

Combine the organic phases and wash them sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and remove the ether by atmospheric pressure distillation to obtain the crude product.

-

Purify the crude product by reduced pressure distillation to yield this compound as a low melting point white crystalline solid (boiling point 80-85°C at 12 mmHg).[3]

Chemical Reactivity and Handling

Reactivity Profile

The pyrimidine ring is an electron-deficient system, and this effect is amplified by the presence of the electronegative fluorine and chlorine atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions are good leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions and the nature of the nucleophile.

Caption: Reactivity of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is sensitive to air and should be stored under an inert atmosphere.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Rinse the mouth. Do NOT induce vomiting.[7]

-

In all cases of exposure, seek immediate medical attention.[7]

-

Applications in Research and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Halogenated pyrimidines, such as this compound, are crucial intermediates for creating libraries of substituted pyrimidines for drug discovery programs.[9]

Medicinal Chemistry

The primary application of this compound is as a versatile building block in the synthesis of biologically active compounds. The trifluoromethyl group, in particular, is of great interest in medicinal chemistry as it can enhance pharmacological properties such as metabolic stability and binding affinity.[10][11] This compound serves as a precursor for a variety of therapeutic agents, including those with potential anticancer activity.[10]

Agrochemicals and Dyes

Beyond pharmaceuticals, this compound and its derivatives have applications in other areas of chemical synthesis. For instance, trichloropyrimidine derivatives are used as anchor groups for reactive dyes. They are also intermediates in the synthesis of some herbicides and fungicides.[12]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹⁹F NMR are particularly useful for confirming the structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[13]

-

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity.

Conclusion

This compound is a highly functionalized and reactive pyrimidine derivative with significant value in synthetic chemistry. Its utility is most pronounced in the field of drug discovery, where it serves as a key scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective application in research and development.

References

- 1. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jelsciences.com [jelsciences.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

A Senior Application Scientist's Guide to 2,4,6-Trichloro-5-fluoropyrimidine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 2,4,6-trichloro-5-fluoropyrimidine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a highly functionalized building block, its strategic importance lies in the versatility of its reactive sites, which allows for the controlled, sequential introduction of various nucleophiles. This document outlines the core physicochemical properties, presents a detailed, field-proven synthesis protocol with mechanistic insights, explores its critical applications in modern drug discovery, and provides essential safety and handling protocols for laboratory professionals.

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. This compound (CAS No. 6693-08-9) emerges as a particularly valuable derivative.[1][2] Its structure is characterized by three distinct chlorine atoms at the 2, 4, and 6 positions and a fluorine atom at the 5-position of the pyrimidine ring. This arrangement of electron-withdrawing halogens creates a highly electrophilic aromatic system, where the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

The differential reactivity of the chlorine atoms, influenced by the electronic effects of the ring nitrogens and the adjacent fluorine, provides a powerful tool for medicinal chemists. This allows for selective and sequential displacement, enabling the construction of complex molecular architectures with a high degree of precision. Consequently, this reagent is a pivotal intermediate in the synthesis of targeted therapeutics, particularly in oncology, and other biologically active compounds.[3]

Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6693-08-9 | [2][4] |

| Molecular Formula | C₄Cl₃FN₂ | [2][4] |

| Molecular Weight | 201.41 g/mol | [2] |

| Appearance | Colorless to pale yellow crystalline solid | [3][5] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | ~155 °C (atmospheric); 80-87 °C @ 10-12 mbar | [3][5][6] |

| Solubility | Soluble in organic solvents (chloroform, ether, ethanol); dissolves in water | [3][5] |

| IUPAC Name | This compound | [4] |

Spectroscopic Characterization Insights

-

¹³C NMR: The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring. The carbon atom bonded to fluorine (C5) would exhibit a large coupling constant (¹JC-F), a characteristic feature confirming fluorination. The other three carbons (C2, C4, C6) will appear as singlets, with chemical shifts influenced by the electronegative chlorine and nitrogen atoms.

-

¹⁹F NMR: A singlet is anticipated, as there are no adjacent protons to induce splitting. Its chemical shift would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with prominent M, M+2, M+4, and M+6 peaks, which is a definitive analytical signature.

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes. The following protocol, adapted from established methods, details a robust procedure starting from 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (also known as 5-fluorobarbituric acid).[5] This method is advantageous as it builds the desired halogenation pattern onto a pre-fluorinated core.

Experimental Protocol: Chlorination of 5-Fluorobarbituric Acid

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phosphorus oxychloride (POCl₃, 232 mL, 2.5 mol).

-

Begin stirring and carefully add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (74 g, 0.507 mol) in portions over 30 minutes.

-

Scientist's Insight: This addition is exothermic and must be controlled to prevent overheating. POCl₃ serves as both the chlorinating agent and the solvent.

-

Step 2: Addition of Catalyst

-

Once the initial addition is complete, maintain the reaction mixture at 60 °C.

-

Slowly add N,N-dimethylaniline (65 mL) dropwise via the dropping funnel.

-

Scientist's Insight: N,N-dimethylaniline acts as a catalyst. It activates the hydroxyl groups of the pyrimidinedione towards substitution by forming a more reactive intermediate with POCl₃, thereby facilitating the conversion of the keto groups to chloro substituents.

-

Step 3: Reaction and Monitoring

-

After the catalyst addition, heat the reaction to an internal temperature of 100-110 °C.

-

Maintain this temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ by vacuum distillation at 80-90 °C.

-

Slowly and cautiously pour the cooled residue into approximately 1 L of ice water with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether (1 x 400 mL, then 2 x 150 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether by distillation.

-

Purify the resulting crude product by vacuum distillation (e.g., 80-85 °C at 12 mmHg) to yield this compound as a low-melting white solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound is most pronounced in the synthesis of kinase inhibitors for oncology. The pyrimidine core mimics the purine structure of ATP, allowing molecules built from this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases.

The three chlorine atoms offer distinct opportunities for SNAr reactions, enabling the attachment of different moieties to build potency and selectivity. For example, a bulky hydrophobic group might be installed at one position to occupy a specific pocket in the enzyme, while a hydrogen-bond donor/acceptor is added at another to interact with key residues. This modular approach is a cornerstone of modern rational drug design. Its role as an intermediate for anticancer drugs and other bioactive compounds is a key driver of its use.[3]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. It is classified as a toxic and corrosive chemical.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]

-

Inhalation/Contact: Avoid inhaling dust or vapors. Prevent direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value, versatile reagent for advanced chemical synthesis. Its well-defined physicochemical properties and the differential reactivity of its chloro-substituents provide a robust platform for constructing complex molecules, particularly in the field of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, and a thorough understanding of its reactivity and safety requirements is paramount for its successful and safe application in research and development.

References

- 1. 6693-08-9 this compound AKSci V0432 [aksci.com]

- 2. 6693-08-9 | this compound - Capot Chemical [capotchem.com]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 2,4-ジクロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR [m.chemicalbook.com]

- 9. 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum [chemicalbook.com]

- 10. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

An In-depth Technical Guide to 2,4,6-Trichloro-5-fluoropyrimidine

Introduction: The Strategic Importance of a Multifunctional Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, halogenated pyrimidines stand out as exceptionally versatile building blocks.[1][2][3] This guide focuses on a particularly valuable, albeit less commonly documented, member of this class: 2,4,6-trichloro-5-fluoropyrimidine.

The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleic acids, and as such, its derivatives have found widespread application in medicine.[3] The introduction of multiple halogen atoms onto this core dramatically enhances its utility for synthetic chemists. These halogens serve as reactive handles, allowing for selective, stepwise functionalization through nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is the cornerstone of building molecular complexity and is a key strategy in the development of drugs targeting a range of diseases, from cancer to infectious agents.[3][4][5]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure, properties, synthesis, and reactivity of this compound. By elucidating the causality behind its synthetic pathways and reaction mechanisms, this document will serve as a practical resource for leveraging this potent scaffold in the pursuit of innovative therapeutics.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the presence of four halogen substituents on the pyrimidine ring. The three chlorine atoms and one fluorine atom create a unique electronic and steric environment that dictates the molecule's reactivity. The fluorine atom at the 5-position, in particular, significantly influences the reactivity of the adjacent chlorine atoms through its strong electron-withdrawing inductive effect.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning synthetic transformations, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 6693-08-9 | [6][7] |

| Molecular Formula | C₄Cl₃FN₂ | [6][7] |

| Molecular Weight | 201.41 g/mol | [6][7] |

| Appearance | Colorless to pale yellow crystalline solid | [8] |

| Melting Point | 37-38 °C | [6] |

| Boiling Point | 222.5 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.7 ± 0.1 g/cm³ | [6] |

| Flash Point | 88.3 ± 25.9 °C | [6] |

| Solubility | Soluble in some organic solvents such as chloroform, ethanol, and dimethylformamide; insoluble in water. | [8] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and effective method involves the direct fluorination of 2,4,6-trichloropyrimidine.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for the fluorination of 2,4,6-trichloropyrimidine.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the direct fluorination of halogenated pyrimidines.[9]

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine.

Materials:

-

2,4,6-Trichloropyrimidine

-

Sodium Fluoride (NaF)

-

Trichlorofluoromethane (Freon-11)

-

Fluorine gas (F₂), typically as a mixture with an inert gas (e.g., 30% in Helium)

-

Iron filings

Equipment:

-

Three-necked round-bottom flask

-

Low-temperature thermometer

-

Gas inlet tube

-

Mechanical stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas inlet tube, prepare a suspension of 2,4,6-trichloropyrimidine (0.2 mol) and sodium fluoride (0.5 mol) in trichlorofluoromethane (250 ml).

-

Causality Note: Trichlorofluoromethane is used as a solvent due to its low freezing point and inertness towards fluorine gas at low temperatures. Sodium fluoride acts as a fluoride source and helps to moderate the reactivity of the fluorine gas.

-

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality Note: The low temperature is crucial to control the exothermic nature of the fluorination reaction and to minimize the formation of over-fluorinated byproducts.

-

-

Fluorination: Introduce a mixture of fluorine gas in helium (30% by volume, 0.5 mol of fluorine) into the cooled suspension. The rate of introduction should be carefully controlled (e.g., 0.15 mol of fluorine per hour).

-

Causality Note: Diluting the highly reactive fluorine gas with an inert gas like helium is a critical safety measure to prevent an uncontrolled reaction. The slow addition rate ensures that the heat generated can be effectively dissipated.

-

-

Work-up: After the addition of fluorine is complete, filter the reaction mixture to remove the solid sodium salts.

-

Purification: The filtrate, containing the desired product and potentially some byproducts, is then subjected to distillation over iron filings to obtain pure this compound.

-

Causality Note: Distillation is an effective method for separating the product from the solvent and any non-volatile impurities. The iron filings may help to remove any reactive impurities.

-

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic aromatic substitution, while the fluorine at the 5-position is generally unreactive under these conditions. This allows for a regioselective approach to the synthesis of highly functionalized pyrimidines.

Regioselective Nucleophilic Substitution

The chlorine atoms at the 4- and 6-positions are generally more reactive towards nucleophiles than the chlorine atom at the 2-position. This is due to the activating effect of the adjacent nitrogen atoms in the pyrimidine ring. This differential reactivity can be exploited to introduce different substituents at specific positions on the ring in a stepwise manner.

Role as a Scaffold in Anticancer Drug Development

Halogenated pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly in oncology.[4][5][10] They serve as the core scaffold for molecules designed to inhibit specific enzymes, such as kinases, which are often dysregulated in cancer cells. For example, 2,4,5-trichloropyrimidine has been used in the synthesis of potent inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[4][5]

The following diagram illustrates a simplified conceptual pathway of how a substituted pyrimidine, derived from a scaffold like this compound, might act as a kinase inhibitor.

Caption: Conceptual diagram of kinase inhibition by a pyrimidine-based drug.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[8][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[11][13]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[8][12]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11][13]

-

Inhalation: If inhaled, move the person to fresh air.[11][13]

-

Ingestion: If swallowed, seek immediate medical attention.[12]

-

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique pattern of halogenation allows for controlled, regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such strategically designed chemical intermediates will undoubtedly increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]

- 7. americanelements.com [americanelements.com]

- 8. chembk.com [chembk.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,4,6-Trichloro-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive examination of 2,4,6-trichloro-5-fluoropyrimidine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We delve into its core physical and chemical properties, spectroscopic characteristics, and key synthetic methodologies. The guide emphasizes the compound's reactivity profile, which positions it as a versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of novel anticancer agents. Furthermore, detailed protocols for laboratory-scale synthesis and essential safety and handling procedures are provided to support researchers and drug development professionals in its practical application.

Introduction: The Strategic Importance of Halogenated Pyrimidines

Halogenated pyrimidines are a cornerstone of modern medicinal chemistry and drug discovery. Their intrinsic electronic properties and the graded reactivity of carbon-halogen bonds make them exceptionally versatile scaffolds. The strategic placement of halogen atoms on the pyrimidine ring allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic construction of diverse molecular libraries. This approach is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds.

Among these scaffolds, this compound (CAS No. 6693-08-9) has emerged as a particularly valuable intermediate.[1] The presence of three reactive chlorine sites, differentially activated by the ring nitrogen atoms, combined with a fluorine atom at the C5 position, offers a unique platform for sequential and selective functionalization. This guide aims to provide a detailed technical overview of this compound, grounding its physical properties in the context of its practical application and synthesis.

Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a chemical intermediate is paramount for its effective use in synthesis, process development, and formulation. These properties dictate reaction conditions, purification strategies, and handling requirements.

Identification and Nomenclature

The unambiguous identification of this compound is critical for regulatory compliance, safety, and scientific accuracy. Its key identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6693-08-9 | [2][3][4] |

| Molecular Formula | C₄Cl₃FN₂ | [2] |

| Molecular Weight | 201.41 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4,6-Trichloro-5-fluoro-1,3-diazine | [2] |

| InChI Key | XXBZSPPWTVRISV-UHFFFAOYSA-N | [2] |

Tabulated Physical Characteristics

The physical state and solubility of this compound govern its handling and application in various solvent systems.

| Property | Value | Comments | Source(s) |

| Appearance | Colorless to pale yellow crystalline solid | The solid nature at room temperature simplifies weighing and handling. | [1][4] |

| Melting Point | 41-44 °C | This relatively low melting point means it can be handled as a molten liquid. | [1] |

| Boiling Point | ~222.5 °C at 760 mmHg80-87 °C at 10 mbar | The significant difference highlights the importance of pressure control for distillation. | [2][5] |

| Density | 1.737 g/cm³ (predicted) | This value is useful for volume-to-mass conversions in process scale-up. | [2] |

| Solubility | Insoluble in water; Soluble in chloroform, ethanol, dimethylformamide | Its solubility profile is typical for halogenated organic compounds. | [1] |

| Flash Point | 88.3 °C | Indicates the temperature at which vapors can ignite. | [2] |

Molecular Structure

The arrangement of atoms and the resulting electronic distribution are the ultimate determinants of the compound's reactivity. The three chlorine atoms are susceptible to nucleophilic attack, while the electron-withdrawing fluorine atom further influences the ring's electronic nature.

Caption: 2D representation of this compound.

Synthesis and Reactivity

The utility of this compound stems from its accessibility through established synthetic routes and its predictable, yet versatile, reactivity.

Key Synthetic Routes

Several methods for the preparation of this compound have been reported. A common laboratory-scale approach involves the chlorination of a fluorinated pyrimidine precursor, which provides a reliable pathway to the target molecule.[6] Another documented method involves the direct fluorination of 2,4,6-trichloropyrimidine.[5]

The diagram below illustrates a validated two-step synthesis starting from 5-fluorobarbituric acid (a derivative of 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione). This method is advantageous as it builds the chlorinated scaffold onto an existing fluorinated ring.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from documented procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Objective: To synthesize this compound from 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione.

Materials:

-

5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add phosphorus oxychloride (POCl₃, ~5 molar equivalents).

-

Addition of Starting Material: Under stirring, slowly add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (1 molar equivalent) in portions over 30 minutes. The reaction is exothermic and should be controlled.

-

Catalyst Addition: After the initial addition is complete, maintain the reaction mixture at 60 °C and slowly add N,N-dimethylaniline (~1.3 molar equivalents) dropwise.

-

Heating: Heat the reaction system to an internal temperature of 100-110 °C and maintain for 4-8 hours, monitoring completion by TLC.

-

Workup: Cool the mixture to room temperature. Carefully remove excess POCl₃ by vacuum distillation.

-

Quenching: Slowly and carefully pour the residue into a beaker of ice water (~1 L) and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with diethyl ether (e.g., 1 x 400 mL, 2 x 150 mL).

-

Washing and Drying: Combine the organic layers, wash with water and then with saturated brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the drying agent and remove the ether by distillation. Purify the crude product by reduced pressure distillation to yield this compound as a low melting point solid.[6]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block. Its multiple reactive sites allow for the creation of polysubstituted pyrimidines, which are privileged structures in many classes of therapeutic agents.[7]

-

Scaffold for Kinase Inhibitors: The pyrimidine core is central to many ATP-competitive kinase inhibitors. The C2, C4, and C6 positions can be sequentially substituted with various amine, alcohol, or aryl groups to probe the ATP-binding pocket of target kinases.

-

Anticancer Drug Synthesis: The compound is explicitly cited as an important intermediate in the synthesis of anticancer drugs and other biologically active compounds.[1][8] Its derivatives are explored for their potential to inhibit cell proliferation mechanisms.[8]

-

Agrochemicals: Similar to other halogenated heterocycles, this compound serves as a precursor for herbicides and fungicides, contributing to crop protection and management.[9]

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and GHS Classification

| Hazard Class | GHS Statement | Pictogram | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | [2] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | [2] |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |

| STOT-SE | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |

Protocol: Safe Handling and Emergency Procedures

Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Ensure an eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Avoid direct contact with skin.[1]

-

Body Protection: Wear a lab coat.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Avoid dust formation.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate whose physicochemical properties are intrinsically linked to its synthetic utility. Its well-defined melting and boiling points, coupled with its solubility in common organic solvents, facilitate its use in a variety of reaction setups. The compound's true power lies in the differential reactivity of its three chloro-substituents, providing a robust platform for the regioselective synthesis of complex, polysubstituted pyrimidines. For researchers in drug discovery and development, a mastery of its properties, synthesis, and safe handling procedures is essential to fully exploit its potential in creating next-generation therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Synthetic Value and Analytical Challenge of 2,4,6-Trichloro-5-fluoropyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Trichloro-5-fluoropyrimidine

For researchers engaged in the synthesis of novel pharmaceuticals and agrochemicals, halogenated pyrimidines serve as exceptionally versatile synthons. The strategic placement of halogen atoms at different positions on the pyrimidine ring offers a nuanced toolkit for controlling reactivity in cross-coupling reactions and other nucleophilic substitution pathways.[1] this compound is a case in point; its electron-deficient aromatic system, activated by four halogen substituents, makes it a potent building block for introducing the pyrimidine core into complex molecular architectures.

The chlorine atoms at the 2, 4, and 6 positions present multiple sites for sequential and regioselective substitution, while the fluorine atom at the 5-position modulates the electronic properties of the ring and can serve as a useful probe in ¹⁹F NMR studies for monitoring reaction progress and characterizing final products.[2]

Despite its synthetic potential, a comprehensive, publicly available dataset detailing the spectroscopic signature of this compound is notably scarce. This guide, therefore, serves a dual purpose: first, to present a predicted spectroscopic profile based on established principles and data from structurally analogous compounds, and second, to provide robust, field-proven protocols for researchers to acquire and validate this data independently. As Senior Application Scientists, we recognize that the ability to predict and experimentally confirm a molecule's analytical fingerprint is a cornerstone of efficient and successful chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹³C and ¹⁹F NMR are the key experiments, as the molecule lacks protons. Our analysis anticipates the influence of the highly electronegative fluorine and chlorine atoms on the chemical environment of the carbon and fluorine nuclei.

Predicted ¹³C and ¹⁹F NMR Spectra

The ¹³C NMR spectrum is expected to display four distinct resonances, one for each carbon in the pyrimidine ring. The chemical shifts will be significantly downfield due to the deshielding effect of the attached halogens. Furthermore, each carbon signal will exhibit splitting due to coupling with the adjacent ¹⁹F nucleus (J-coupling), a key diagnostic feature. The C-F coupling constants are expected to follow the trend ¹JCF > ²JCF > ³JCF.

The ¹⁹F NMR spectrum will provide the most direct probe. It is predicted to show a single resonance, as there is only one fluorine environment. The chemical shift of this signal is informative for confirming the electronic environment of the fluorine atom on the highly substituted ring.[3]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| ¹³C | Chemical shifts are estimated based on data for 2,4,5,6-Tetrachloropyrimidine and the known effects of fluorine substitution.[4] | |||

| C2 | 155 - 165 | Doublet | ²JCF ≈ 15-25 | The C2 carbon is bonded to two nitrogen atoms and a chlorine atom, and is two bonds away from the fluorine. |

| C4/C6 | 160 - 170 | Doublet | ²JCF ≈ 20-30 | These equivalent carbons are bonded to nitrogen and chlorine, and are also two bonds from the fluorine. Their chemical shift will be the most downfield. |

| C5 | 140 - 150 | Doublet | ¹JCF ≈ 240-260 | The C5 carbon is directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |

| ¹⁹F | -120 to -140 | Singlet | N/A | The chemical shift is estimated relative to CFCl₃ (0 ppm) and is typical for a fluorine atom on an electron-deficient aromatic ring.[2][3] |

Experimental Protocol for NMR Data Acquisition

The following protocol is designed to yield high-quality, unambiguous NMR data. The choice of a solvent free of interfering signals and a spectrometer with sufficient field strength is critical for resolving the expected C-F couplings.

-

Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz (for ¹H).

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard, single-pulse ¹⁹F spectrum. A small number of scans (e.g., 16) should be sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Reference the spectrum using an external standard or by using the spectrometer's internal calibration.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) will be necessary to achieve a good signal-to-noise ratio.

-

The resulting spectrum will show C-F couplings. If desired, a ¹⁹F-decoupled ¹³C{¹H, ¹⁹F} experiment can be performed to collapse the doublets into singlets, confirming the origin of the splitting.

-

Visualization of NMR Correlations

Caption: Predicted J-coupling correlations in NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5] For this compound, the key vibrational modes will be the stretching of the C-N, C-C, C-Cl, and C-F bonds within the pyrimidine ring.

Predicted IR Absorption Bands

The spectrum is expected to be dominated by strong absorptions related to the pyrimidine ring and its halogen substituents. While the fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule, several key stretches in the diagnostic region can be predicted. We can infer likely positions by comparing with the known spectrum of 2,4,6-trichloropyrimidine.[6]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 1540 - 1580 | Strong | C=N/C=C Ring Stretching | Characteristic of aromatic heterocyclic rings. These bands are observed in 2,4,6-trichloropyrimidine.[6] |

| 1300 - 1450 | Medium-Strong | Pyrimidine Ring Vibrations | Multiple bands corresponding to complex stretching and bending modes of the ring structure. |

| 1100 - 1250 | Strong | C-F Stretching | The C-F stretch is typically a strong and distinct band in this region. |

| 800 - 850 | Strong | C-Cl Stretching | The C-Cl stretches are expected in this region. The presence of multiple chlorine atoms may lead to several strong bands. |

| < 800 | Medium-Weak | Ring Bending (Out-of-plane) | Bending modes characteristic of the substituted pyrimidine ring. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a solid sample due to its simplicity and minimal sample preparation.[7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Visualization of the IR Analysis Workflow

Caption: Standard operating procedure for ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule.[8]

Predicted Mass Spectrum and Fragmentation

The key feature of the mass spectrum of this compound will be the distinctive isotopic pattern of the molecular ion (M⁺˙) due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for any chlorine-containing fragment, with predictable relative intensities. The molecular ion peak cluster for C₄Cl₃FN₂ should appear around m/z 200.

Fragmentation is expected to proceed via the loss of radicals or neutral molecules, driven by the stability of the resulting ions.[9] A plausible pathway involves the initial loss of a chlorine radical, followed by the elimination of cyanogen chloride (CNCl) or other stable neutral fragments.

Table 3: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Ion / Fragment | Comments |

| 200 | [C₄Cl₃FN₂]⁺˙ | Molecular ion (M⁺˙). Will appear as a cluster (M, M+2, M+4, M+6) due to chlorine isotopes. |

| 165 | [M - Cl]⁺ | Loss of a chlorine radical. This is a very common initial fragmentation step for chloro-aromatics. |

| 130 | [M - 2Cl]⁺˙ | Loss of a second chlorine radical. |

| 104 | [C₃FClN]⁺ | Possible fragment after ring cleavage and loss of CNCl. |

| 69 | [C₂NCl]⁺ | Fragment resulting from further decomposition of the pyrimidine ring. |

Experimental Protocol for GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as its predicted boiling point suggests it is sufficiently volatile for GC.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C, split mode (e.g., 50:1).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Compare the observed molecular ion cluster and fragmentation pattern with the predicted values.

Visualization of the Predicted Fragmentation Pathway

Caption: A plausible fragmentation route for the title compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to confidently acquire and interpret their own data. This analytical blueprint is essential for any scientist looking to employ this versatile building block in their synthetic endeavors, ensuring structural confirmation, monitoring reaction purity, and accelerating the pace of discovery in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. ias.ac.in [ias.ac.in]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

A Senior Application Scientist's Guide to 2,4,6-Trichloro-5-fluoropyrimidine: Sourcing, Synthesis, and Application

Introduction: The Strategic Value of a Polysubstituted Pyrimidine

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure is central to a myriad of biologically active compounds, including antiviral and anticancer agents. 2,4,6-Trichloro-5-fluoropyrimidine (CAS No. 6693-08-9) is a highly reactive and versatile building block that offers medicinal chemists a powerful tool for scaffold decoration and the synthesis of complex molecular architectures. The strategic placement of three chlorine atoms and a fluorine atom on the pyrimidine ring provides multiple, distinct reaction sites for nucleophilic substitution, allowing for the controlled and sequential introduction of various functional groups.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial sourcing, synthesis, characterization, and key applications of this compound, with a focus on practical, field-proven insights to empower your research and development endeavors.

Part 1: Sourcing and Vetting of Commercial Suppliers

The quality and reliability of starting materials are paramount to the success of any research program. For a highly specialized reagent like this compound, careful supplier selection is a critical first step.

Identifying Potential Suppliers

A survey of the chemical supplier landscape indicates that this compound is available from a range of manufacturers and distributors, often specializing in fine chemicals and building blocks for research and development. While a comprehensive, static list is impractical, the following represents a selection of suppliers and platforms where this compound has been listed:

-

American Elements [3]

-

AK Scientific, Inc. (AKSci) [4]

-

Fluorochem [5]

-

Parchem

-

Sigma-Aldrich (now part of Merck)

-

Chemsrc [6]

-

ChemicalBook [7]

It is important to note that some suppliers may offer this compound on a "made-to-order" basis rather than as a stock item.

Supplier Evaluation Criteria: A Scientist's Checklist

Beyond simple availability and price, a thorough evaluation of potential suppliers should be conducted. The following checklist provides key decision-making criteria:

| Criteria | Key Considerations |

| Purity and Characterization Data | Does the supplier provide a Certificate of Analysis (CoA) with detailed purity information (e.g., by HPLC or GC)? Is spectroscopic data (NMR, MS) available upon request? |

| Consistency and Batch-to-Batch Variability | Can the supplier demonstrate consistency in product quality across different batches? This is crucial for long-term projects and process development. |

| Scalability | Does the supplier have the capacity to provide larger quantities (kilogram scale) if your project moves from discovery to development? |

| Documentation and Regulatory Support | Is a comprehensive Safety Data Sheet (SDS) provided? Can the supplier offer support for regulatory filings if the compound is incorporated into a GMP workflow? |

| Technical Support | Does the supplier have knowledgeable technical staff who can answer questions about the product's properties and handling? |

Part 2: Synthesis and Manufacturing Routes

Understanding the synthetic routes to this compound is not only of academic interest but also provides insights into potential impurities that may be present in commercial materials. Two primary synthetic strategies have been reported.

Method 1: Direct Fluorination of 2,4,6-Trichloropyrimidine

This method involves the direct introduction of a fluorine atom onto the pre-formed trichloropyramidine ring.

-

Reaction Scheme:

-

Starting Material: 2,4,6-Trichloropyrimidine

-

Reagents: Elemental fluorine (diluted with an inert gas like helium), sodium fluoride

-

Solvent: Trichlorofluoromethane

-

Conditions: Low temperature (-78°C)

-

-

Protocol:

-

A suspension of 2,4,6-trichloropyrimidine and sodium fluoride is prepared in trichlorofluoromethane and cooled to -78°C.[8]

-

A mixture of fluorine gas in helium is bubbled through the suspension over several hours.[8]

-

Upon completion, the reaction mixture is filtered to remove solid residues.

-

The filtrate is purified by distillation to yield this compound.[8]

-

-

Causality and Insights: This approach is mechanistically straightforward but requires specialized equipment for handling elemental fluorine, a highly reactive and hazardous gas. The low yield (reported around 48%) and the potential for the formation of more highly fluorinated byproducts are significant considerations.[8]

Method 2: Chlorination of a Fluorinated Precursor

This strategy builds the trichlorinated scaffold around an existing 5-fluorinated pyrimidine core.

-

Reaction Scheme:

-

Starting Material: 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (5-Fluorobarbituric acid)

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline

-

Conditions: Elevated temperature (100-110°C)

-

-

Protocol:

-

Finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione is carefully added to an excess of phosphorus oxychloride.[7]

-

N,N-dimethylaniline is added dropwise, and the mixture is heated to 100-110°C for several hours, with the reaction progress monitored by TLC.[7]

-

After cooling, the excess POCl₃ is removed by vacuum distillation.

-

The residue is carefully quenched by pouring it into ice water.

-

The aqueous mixture is extracted with an organic solvent (e.g., ether), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by vacuum distillation to afford this compound as a low-melting white crystalline solid.[7]

-

-

Causality and Insights: This method avoids the use of elemental fluorine, relying on more common laboratory reagents. However, it is a multi-step process with a reported yield of around 28%.[7] The use of excess phosphorus oxychloride and the highly exothermic nature of the reaction and quenching steps require careful control of reaction conditions.

Part 3: Scientific Integrity - Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for its effective use. The table below summarizes its key physicochemical properties based on supplier data.

| Property | Value | Reference(s) |

| CAS Number | 6693-08-9 | [3][4][6] |

| Molecular Formula | C₄Cl₃FN₂ | [3][4] |

| Molecular Weight | 201.41 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | |

| Boiling Point | 222.45 °C (predicted); 80-87 °C at 10-12 mbar | [4][7][8] |

| Density | ~1.737 g/cm³ | [4] |

| Refractive Index | ~1.553 | [4] |

Spectroscopic Characterization: An Expectation-Based Analysis

-

¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a useful preliminary confirmation of identity.

-

¹³C NMR: The spectrum is expected to show four distinct carbon signals. The chemical shifts will be significantly influenced by the attached electronegative halogen atoms. The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The other carbon atoms (C2, C4, C6) will show smaller couplings to the fluorine atom.

-

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic, electron-deficient pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M+) should be observable, along with fragmentation patterns corresponding to the loss of chlorine atoms and other moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring.

Part 4: Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical sector.

Hierarchical Nucleophilic Substitution

The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for selective and sequential substitution by nucleophiles. This is a powerful strategy for building molecular complexity in a controlled manner. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.

Synthesis of Tyrosine Kinase Inhibitors

Substituted pyrimidines are a common core in many kinase inhibitors. This compound can serve as a starting point for the synthesis of 4-(3-aminopyrazole)pyrimidine derivatives, which have been investigated as potential tyrosine kinase inhibitors for cancer therapy.

Development of Antibacterial Agents

This compound has been used to prepare {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide compounds. These molecules have shown utility in the inhibition of bacterial peptide deformylase activity, a target for novel antibacterial drugs.

Intermediate for Other Active Scaffolds

This compound can be readily converted to other useful intermediates. For example, it can be selectively reduced to synthesize 2,4-Dichloro-5-fluoropyrimidine, another important building block in medicinal chemistry.

Part 5: Safety, Handling, and Storage

As a reactive, halogenated heterocyclic compound, this compound must be handled with appropriate care.

-

General Hazards: While a specific, verified SDS for this compound is not universally available, related trichloropyrimidines are classified as irritants to the skin, eyes, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a high-value chemical intermediate that provides a gateway to a diverse range of complex molecules for drug discovery and fine chemical synthesis. Its polysubstituted nature allows for controlled, sequential reactions, making it a powerful tool for medicinal chemists. A successful research program utilizing this compound hinges on a judicious selection of commercial suppliers, a thorough understanding of its synthesis and reactivity, and a rigorous adherence to safety protocols. While publicly available characterization data is limited, the insights and protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic workflows.

References

- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. 6693-08-9 this compound AKSci V0432 [aksci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-fluoropyrimidine in Organic Solvents for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichloro-5-fluoropyrimidine, a critical starting material in the synthesis of various biologically active molecules. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for the precise determination of this key physicochemical parameter.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its polysubstituted structure, featuring three chlorine atoms and one fluorine atom, offers multiple reaction sites for nucleophilic substitution, enabling the construction of complex molecular architectures.[1] This compound is particularly valuable in the development of novel pharmaceuticals, where the pyrimidine scaffold is a common feature in a wide array of therapeutic agents.[2]

The successful use of this compound in any synthetic route is fundamentally dependent on its solubility in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in handling and dosing. Conversely, a thorough understanding of its solubility profile in various organic solvents empowers chemists to optimize reaction conditions, enhance process efficiency, and ensure reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before undertaking solubility studies.

| Property | Value | Reference |

| Chemical Formula | C₄HCl₃FN₂ | [3] |

| Molecular Weight | 201.42 g/mol | Calculated |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | ~155 °C | [3] |

| CAS Number | 6693-08-9 | [4] |

Qualitative Solubility Profile and Rationale for Solvent Selection

Initial qualitative assessments indicate that this compound is soluble in some organic solvents such as chloroform, ethanol, and dimethylformamide, while being insoluble in water.[3] To establish a comprehensive quantitative solubility profile, a diverse range of organic solvents should be systematically evaluated. The selection of these solvents should be guided by their polarity and functional groups to cover a broad spectrum of potential reaction and purification conditions.

A recommended starting set of solvents for a comprehensive solubility study would include:

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

-

Nonpolar Solvents: Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Heptane

The following diagram illustrates the logical workflow for solvent selection and the subsequent experimental determination of solubility.

Caption: Logical workflow for solvent selection and experimental solubility determination.

Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Solubility Method

The equilibrium solubility method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute at a specific temperature.

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is a toxic chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Experimental Procedure

The following diagram outlines the key steps in the equilibrium solubility determination protocol.

Caption: Step-by-step workflow for the equilibrium solubility determination method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification

The concentration of this compound in the diluted samples can be accurately determined using a validated analytical technique, most commonly HPLC-UV.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC-UV and construct a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Analyze the diluted samples under the same HPLC-UV conditions as the standards.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.

Data Analysis and Presentation

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be expressed in standard units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L). It is recommended to perform each solubility measurement in triplicate to ensure the reliability of the data.

The experimentally determined solubility data can be presented in a clear and concise table, as shown below.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 5.1 | [Insert Data] | [Insert Data] |

| e.g., Acetone | e.g., 5.1 | [Insert Data] | [Insert Data] |

| e.g., Dichloromethane | e.g., 3.1 | [Insert Data] | [Insert Data] |

| e.g., Toluene | e.g., 2.4 | [Insert Data] | [Insert Data] |

Applications in Drug Development and Organic Synthesis

A comprehensive understanding of the solubility of this compound is invaluable for its application as a synthetic intermediate. In drug discovery, this knowledge is crucial for:

-

Reaction Optimization: Selecting the most appropriate solvent to ensure all reactants are in solution, leading to improved reaction rates and yields.

-

Purification Strategy: Designing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation Development: For compounds intended for biological screening, solubility in solvents like DMSO is a critical parameter for preparing stock solutions.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed equilibrium solubility method and adhering to the outlined safety precautions, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant but a critical piece of data that informs rational solvent selection, accelerates process development, and ultimately contributes to the successful synthesis of novel chemical entities.

References

The Synthetic Versatility of 2,4,6-Trichloro-5-fluoropyrimidine: A Guide to its Reactivity with Nucleophiles

An In-depth Technical Guide:

Abstract

2,4,6-Trichloro-5-fluoropyrimidine is a pivotal building block in contemporary synthetic chemistry, particularly within the realms of drug discovery and materials science. Its polyhalogenated, electron-deficient pyrimidine core offers multiple reaction sites for nucleophilic aromatic substitution (SNAr), enabling the construction of complex, highly functionalized heterocyclic systems. This guide provides an in-depth analysis of the reactivity of this scaffold with various nucleophiles. We will explore the fundamental electronic principles governing its reactivity, dissect the critical factors that dictate regioselectivity, and provide field-proven experimental protocols for its synthetic manipulation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Pyrimidine Core in Modern Chemistry